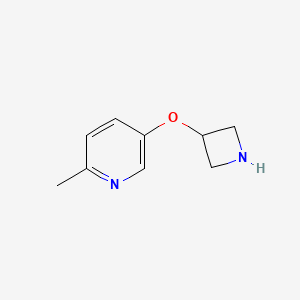

5-(氮杂环丁-3-氧基)-2-甲基吡啶

描述

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used as building blocks in the synthesis of various bioactive molecules . The compound you mentioned, “5-(Azetidin-3-yloxy)-2-methylpyridine”, is a pyridine derivative with an azetidine group attached through an ether linkage. Pyridines are six-membered heterocyclic compounds containing a nitrogen atom and are widely used in pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of “5-(Azetidin-3-yloxy)-2-methylpyridine” would consist of a pyridine ring with a methyl group at the 2-position and an azetidine group attached at the 5-position through an ether linkage .Chemical Reactions Analysis

The chemical reactivity of “5-(Azetidin-3-yloxy)-2-methylpyridine” would be influenced by the presence of the azetidine and pyridine rings. Azetidines, being strained four-membered rings, can undergo ring-opening reactions . Pyridines, on the other hand, can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Azetidin-3-yloxy)-2-methylpyridine” would be influenced by its molecular structure. For instance, the presence of the polar ether and pyridine groups could impact its solubility .科学研究应用

合成和配体潜力

5-(氮杂环丁-3-氧基)-2-甲基吡啶及其类似物已在各种合成途径中得到探索。一个值得注意的例子是 3-[(2S)-氮杂环丁-2-基甲氧基]-5-[11C]-甲基吡啶的合成,它可能是烟碱受体的全新配体。该化合物是通过 Stille 偶联过程合成的,涉及一系列受控条件下的反应,在受体研究中具有潜在应用 (Karimi & Långström,2002 年)。

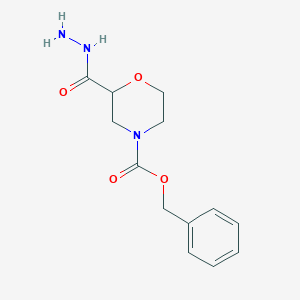

药物中间体开发

该化合物已被用于药物中间体的开发。例如,通过提高合成工艺的产率、纯度和可操作性,实现了 BTK 抑制剂组分氨基吡啶的实用合成。这一开发对制药行业生产更高效、更具成本效益的药物中间体具有重要意义 (Alabanza 等人,2013 年)。

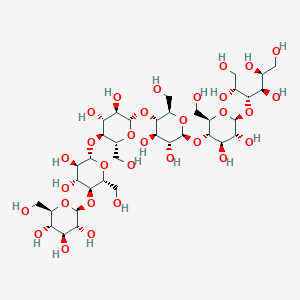

糖苷酶抑制活性

源自 5-(氮杂环丁-3-氧基)-2-甲基吡啶的氮杂环丁亚氨基糖表现出对特定酶的显着抑制活性。一项研究从 d-葡萄糖合成了化合物,并发现了对黑曲霉淀粉葡糖苷酶的显着抑制活性。这表明在生物化学和酶抑制领域具有潜在应用 (Lawande 等人,2015 年)。

抗菌和抗真菌特性

研究还揭示了氮杂环丁衍生物的抗菌和抗真菌特性。一项研究合成了一种新型氮杂环丁衍生物,并评估了其抗菌和抗真菌活性,发现了可接受的结果。这指出了在开发新型抗菌剂中的可能应用 (Rao 等人,2013 年)。

内在亲电性研究

在另一项研究中,考察了相关嘧啶衍生物的内在亲电性。这项研究提供了对该化合物与生物亲核试剂反应性的见解,这对于理解其药理特性和潜在毒理学结果至关重要 (Kalgutkar 等人,2011 年)。

作用机制

Target of Action

The primary target of 5-(Azetidin-3-yloxy)-2-methylpyridine is the GABA A receptors . GABA A receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system. They play a crucial role in reducing neuronal excitability and are involved in various physiological processes such as sleep regulation, muscle relaxation, and anxiety reduction .

Mode of Action

5-(Azetidin-3-yloxy)-2-methylpyridine interacts with its targets by acting as a positive allosteric modulator of GABA A receptors . This means that it enhances the effect of the neurotransmitter GABA on these receptors, leading to an increased inhibitory effect on neuronal activity .

Biochemical Pathways

GABAergic pathway . This pathway is responsible for the majority of inhibitory neurotransmission in the brain and plays a key role in a variety of physiological and psychological processes .

Result of Action

The molecular and cellular effects of 5-(Azetidin-3-yloxy)-2-methylpyridine’s action are likely related to its modulation of GABA A receptors. By enhancing the inhibitory effects of GABA, it may lead to a decrease in neuronal excitability, potentially resulting in effects such as sedation, anxiolysis, or muscle relaxation .

安全和危害

未来方向

属性

IUPAC Name |

5-(azetidin-3-yloxy)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-2-3-8(6-11-7)12-9-4-10-5-9/h2-3,6,9-10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIBSGKGUCMJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

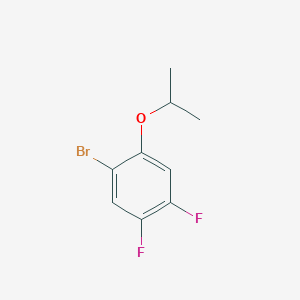

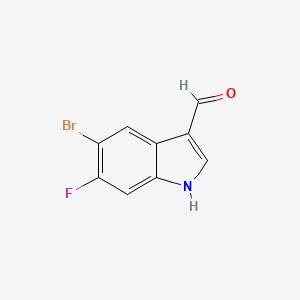

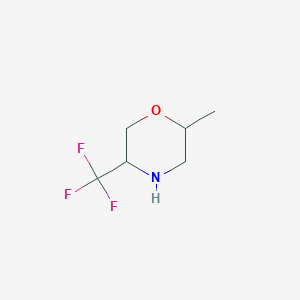

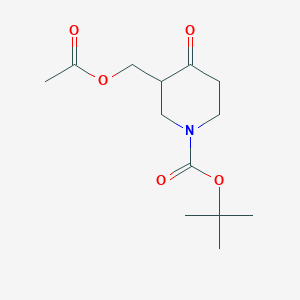

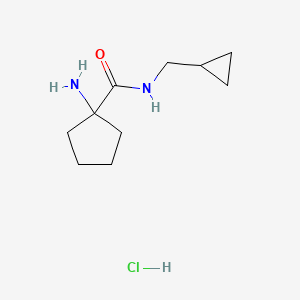

Synthesis routes and methods

Procedure details

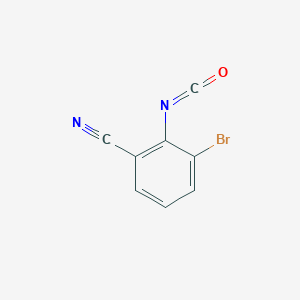

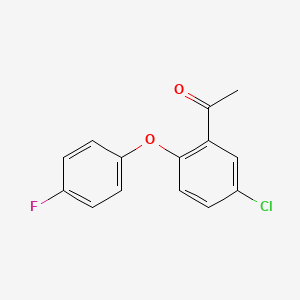

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1377611.png)